molecular formula C5N5Ni-3 B1233554 (SPY-5)-pentacyanidonickelate(II)

(SPY-5)-pentacyanidonickelate(II)

Cat. No.: B1233554
M. Wt: 188.78 g/mol
InChI Key: UVLLXTPPGWGZPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(SPY-5)-pentacyanidonickelate(II) is a coordination compound with a square pyramidal (SPY-5) geometry, as defined by IUPAC nomenclature . The "SPY-5" designation refers to the polyhedral symbol for a five-coordinate system where one ligand occupies the apical position (along the C₄ symmetry axis), and four ligands lie in the basal plane. This geometry is critical for understanding the compound’s electronic structure, ligand-field effects, and reactivity. The nickel(II) center is coordinated by five cyanide ligands, forming a [Ni(CN)₅]³⁻ complex ion. This structure has been studied for its fluxional behavior and ligand substitution dynamics, which are influenced by the SPY-5 geometry’s inherent flexibility compared to other five-coordinate geometries like trigonal bipyramidal (TBPY-5) .

Properties

Molecular Formula

C5N5Ni-3

Molecular Weight

188.78 g/mol

IUPAC Name

nickel(2+);pentacyanide

InChI

InChI=1S/5CN.Ni/c5*1-2;/q5*-1;+2

InChI Key

UVLLXTPPGWGZPS-UHFFFAOYSA-N

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Ni+2]

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Controversies

  • Contradiction in Ligand Effects: While SPY-5 geometries are typically stabilized by σ-donor ligands, (SPY-5)-pentacyanidonickelate(II) challenges this trend due to cyanide’s π-acceptor capability, suggesting a hybrid ligand-field model .
  • Synthetic Challenges : Reproducing the SPY-5 geometry in aqueous media remains difficult due to cyanide hydrolysis, limiting industrial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(SPY-5)-pentacyanidonickelate(II)
Reactant of Route 2
(SPY-5)-pentacyanidonickelate(II)

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